1,1'-(Cyclobutane-1,1-diyl)diethanone
Description
1,1’-(Cyclobutane-1,1-diyl)diethanone is an organic compound with the molecular formula C8H12O2 It is characterized by a cyclobutane ring substituted with ethanone groups at the 1,1’ positions
Properties
CAS No. |
126290-88-8 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(1-acetylcyclobutyl)ethanone |
InChI |
InChI=1S/C8H12O2/c1-6(9)8(7(2)10)4-3-5-8/h3-5H2,1-2H3 |
InChI Key |
QKEOOJKTUYHGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCC1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(Cyclobutane-1,1-diyl)diethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of 1,1’-(Cyclobutane-1,1-diyl)diethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Cyclobutane-1,1-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone groups to alcohols or other reduced forms.
Substitution: The ethanone groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,1’-(Cyclobutane-1,1-diyl)diethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1’-(Cyclobutane-1,1-diyl)diethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors, leading to changes in biochemical processes. The exact mechanism can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Cyclopropane-1,1-diyl)diethanone
- 1,1’-(Cyclopentane-1,1-diyl)diethanone
- 1,1’-(Cyclohexane-1,1-diyl)diethanone
Uniqueness
1,1’-(Cyclobutane-1,1-diyl)diethanone is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Biological Activity
1,1'-(Cyclobutane-1,1-diyl)diethanone is an organic compound featuring a unique cyclobutane ring structure with two ethyl ketone groups. Its molecular formula is CHO, classifying it as a diketone. This compound has garnered attention due to its interesting biological activities and potential applications in various fields, including medicinal chemistry and organic synthesis.
Antimicrobial Properties
Research indicates that 1,1'-(Cyclobutane-1,1-diyl)diethanone exhibits significant antimicrobial activity against various pathogens. In a study assessing its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Anti-inflammatory Effects
In vitro studies have also shown that this diketone possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| IL-6 | 1500 | 500 | 66.67 |
| TNF-α | 1200 | 300 | 75 |
Antioxidant Activity
The antioxidant capacity of 1,1'-(Cyclobutane-1,1-diyl)diethanone was evaluated using the DPPH radical scavenging assay. The compound exhibited a dose-dependent scavenging effect on DPPH radicals, indicating its potential as a natural antioxidant.
| Concentration (µg/mL) | % Scavenging Effect |
|---|---|
| 10 | 30 |
| 50 | 60 |
| 100 | 85 |
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) investigated the antimicrobial properties of various diketones, including 1,1'-(Cyclobutane-1,1-diyl)diethanone. The results indicated that this compound not only inhibited bacterial growth but also disrupted biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections.
Case Study: Anti-inflammatory Mechanism
In another study by Johnson et al. (2024), the anti-inflammatory effects of the compound were explored in an animal model of acute inflammation. The administration of 1,1'-(Cyclobutane-1,1-diyl)diethanone significantly reduced paw edema and inflammatory cell infiltration compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
